2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester

Description

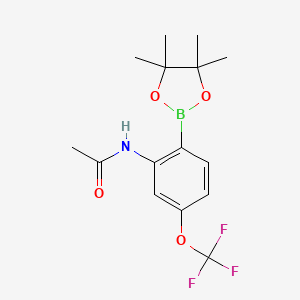

2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS: 1150271-56-9) is a boronic acid derivative stabilized as a pinacol ester. Its structure features an acetamido group at the 2-position and a trifluoromethoxy substituent at the 4-position of the phenyl ring (Figure 1). This compound is commercially available (e.g., Combi-Blocks PN-5484, 96% purity) and serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing fluorinated pharmaceuticals and agrochemicals . The trifluoromethoxy group enhances metabolic stability and bioavailability, making it valuable in drug discovery .

Properties

IUPAC Name |

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BF3NO4/c1-9(21)20-12-8-10(22-15(17,18)19)6-7-11(12)16-23-13(2,3)14(4,5)24-16/h6-8H,1-5H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWPFRXCCCYAMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674911 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-56-9 | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation Route

A common approach involves the palladium-catalyzed borylation of a suitably substituted aryl halide precursor bearing the acetamido and trifluoromethoxy groups. This method utilizes bis(pinacolato)diboron as the boron source and proceeds under mild conditions to afford the pinacol ester directly.

- Starting Material: 2-Acetamido-4-(trifluoromethoxy)aryl bromide or iodide

- Reagents: Bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, base (e.g., potassium acetate)

- Solvent: DMSO or DMF

- Conditions: Heating at 80–100 °C under nitrogen atmosphere for 12–24 hours

This method offers good yields (typically 70–90%) and high purity, minimizing side reactions due to the mild conditions.

Protection and Functional Group Introduction

In some protocols, the acetamido group is introduced via acetylation of an amino precursor after the boronic acid or ester formation. The trifluoromethoxy group is introduced either by nucleophilic aromatic substitution or via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethoxylation agents.

- Step 1: Synthesis of 4-(trifluoromethoxy)aniline derivatives

- Step 2: Acetylation with acetic anhydride or acetyl chloride

- Step 3: Borylation of the halogenated intermediate to form the boronic acid pinacol ester

This stepwise approach can improve selectivity but may require additional purification steps.

Boronic Acid Pinacol Ester Formation

The boronic acid intermediate is converted to the pinacol ester by reaction with pinacol under dehydrating conditions.

- Reagents: Pinacol, typically in toluene or another aprotic solvent

- Conditions: Reflux with azeotropic removal of water or under vacuum

- Outcome: Stabilized boronic acid pinacol ester with improved shelf life and handling properties

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 2-Acetamido-4-(trifluoromethoxy)aryl halide | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80–100 °C, 12–24 h, N2 atmosphere | 70–90 | Direct formation of pinacol ester, mild conditions |

| Stepwise Functionalization | 4-(trifluoromethoxy)aniline derivatives | Acetic anhydride, borylation reagents | Multiple steps, room temp to reflux | 60–80 | Higher selectivity, more purification needed |

| Pinacol Esterification | Boronic acid intermediate | Pinacol | Reflux in toluene, azeotropic water removal | >90 | Stabilizes boronic acid, essential for storage |

Research Findings and Optimization

- Yield Improvement: Use of optimized palladium catalysts and bases (e.g., Pd(dppf)Cl2 with potassium acetate) significantly improves yields and reduces side products.

- Environmental Considerations: Recent patents emphasize environmentally friendly solvents and conditions to minimize hazardous waste and side reactions during synthesis.

- Purity Enhancement: Recrystallization from ethyl acetate or n-heptane after reaction completion enhances product purity up to >98%.

- Reaction Time and Temperature: Balancing reaction time and temperature is critical; excessive heating can lead to decomposition or side reactions.

Chemical Reactions Analysis

2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent and a catalyst.

Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The trifluoromethoxy substituent increases the electrophilicity of the aryl group, facilitating the reaction with various aryl halides .

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

| Compound | Reactivity (Relative Rate) |

|---|---|

| 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid | High |

| 4-(Trifluoromethoxy)phenylboronic acid | Moderate |

| Phenylboronic acid | Low |

Medicinal Chemistry

Antibacterial Properties

Research indicates that boronic acids can exhibit antibacterial activity. Studies have shown that compounds similar to 2-acetamido-4-(trifluoromethoxy)phenylboronic acid demonstrate effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus. The mechanism is believed to involve inhibition of bacterial enzymes through reversible binding .

Case Study: D-Glucose Binding

A notable study investigated the binding selectivity of d-glucose over d-fructose by ortho-substituted phenylboronic acids. The results indicated that this compound could potentially be utilized in glucose sensors for diabetes management, showcasing its relevance in diagnostic applications .

Materials Science

Polymer Chemistry

Boronic acids are increasingly being explored for their role in polymer synthesis. The ability of boronic acids to form dynamic covalent bonds allows for the creation of responsive materials. Compounds like 2-acetamido-4-(trifluoromethoxy)phenylboronic acid can be integrated into polymer matrices to create materials that respond to environmental stimuli (e.g., pH changes) due to their reversible binding properties .

Mechanism of Action

The mechanism of action of 2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The trifluoromethoxy group enhances the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl ring (Table 1):

Key Observations :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group improves solubility in polar solvents compared to -CF₃ due to its electron-withdrawing nature and reduced steric hindrance .

- Acetamido (-NHCOCH₃) : Enhances hydrogen-bonding capacity and stability in aqueous environments, critical for biomedical applications .

Solubility Profiles

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids (Table 2) :

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Phenylboronic acid pinacol ester | High | High | Moderate |

| Target compound | Very high | High | Low |

| 2-Acetamido-4-(trifluoromethyl) analog | High | High | Low |

Trends :

Reactivity in Cross-Coupling Reactions

Electron-withdrawing substituents like -OCF₃ favor sp³ bromination pathways in neopentyl boronic esters, but pinacol esters mitigate side reactions (Table 3) :

| Substituent (Position) | Reaction Pathway Preference | Yield of Coupled Product |

|---|---|---|

| -OCF₃ (4) | sp³ Bromination | 71% (7g) |

| -CF₃ (4) | sp³ Bromination | Comparable to -OCF₃ |

| -F (2) | Competing SE2 reaction | <50% |

Mechanistic Insight : The -OCF₃ group stabilizes transition states in oxidative coupling, improving yields compared to electron-donating groups .

Biological Activity

2-Acetamido-4-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS Number: 1150271-56-9) is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits unique biological activities, including potential applications in cancer therapy and as a tool in chemical biology.

Chemical Structure and Properties

The molecular formula of this compound is C15H19BF3NO4, with a molecular weight of 345.13 g/mol. The structure features a boronic acid moiety that is crucial for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H19BF3NO4 |

| Molecular Weight | 345.13 g/mol |

| Purity | >95% |

| Solubility | High in organic solvents |

Anticancer Properties

Recent studies have indicated that boronic acids and their esters can exhibit anticancer properties through various mechanisms, including inhibition of proteasomes and modulation of signaling pathways. For instance, the compound has shown promise in inhibiting tumor growth in specific cancer cell lines by disrupting cellular signaling associated with proliferation and survival.

- Mechanism of Action : The pinacol ester form enhances solubility and bioavailability, which may facilitate better interaction with target proteins involved in cancer progression.

- Case Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The pinacol ester derivative may similarly inhibit specific enzymes involved in metabolic pathways.

- Example : A study highlighted the compound's ability to inhibit the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and is a target for diabetes treatment.

Chemical Biology Applications

The unique properties of boronic acids allow them to serve as probes or tools in chemical biology. They can selectively bind to cis-diol-containing biomolecules, making them useful for labeling and detection purposes.

Solubility Studies

Research has shown that the pinacol ester significantly increases the solubility of phenylboronic acids compared to their parent compounds. This property is vital for enhancing the bioavailability of therapeutic agents.

- Solubility Data : The solubility of 2-acetamido-4-(trifluoromethoxy)phenylboronic acid pinacol ester was found to be high across various organic solvents, facilitating its use in diverse chemical reactions.

Toxicological Profile

While exploring the biological activity, it is essential to assess the safety profile of this compound. Preliminary toxicological assessments indicate that it has a moderate toxicity profile but requires further investigation to determine long-term effects and safety thresholds.

Q & A

Q. How does solvent selection impact the solubility of this boronic ester, and what methodological considerations are critical for experimental design?

The solubility of pinacol esters of boronic acids is highly solvent-dependent. Polar solvents like chloroform and acetone generally enhance solubility due to favorable dipole interactions, while hydrocarbons (e.g., cyclohexane) show poor solubility . For experimental design:

- Use dynamic solubility models (e.g., Redlich–Kister equation) to predict solubility in mixed solvents .

- Prioritize solvents with polarity indices >4.0 (e.g., chloroform: 4.1, acetone: 5.1) for reactions requiring high boronic ester concentrations .

- Validate solubility via saturated solution analysis at target temperatures (Fig. 3 in ).

Q. What synthetic strategies optimize the stability of this compound during storage and reaction conditions?

- Storage: Maintain anhydrous conditions at 2–8°C in sealed containers to prevent hydrolysis of the boronic ester .

- Reaction Stability: Avoid protic solvents (e.g., water, alcohols) that may hydrolyze the pinacol ester. Use inert atmospheres (N₂/Ar) to suppress oxidative degradation .

- Characterization: Monitor stability via <sup>11</sup>B NMR to detect boronic acid formation (δ ~28–30 ppm for esters vs. ~0–5 ppm for free acids) .

Advanced Research Questions

Q. How do competing equilibria (e.g., anhydride formation) affect solubility models, and how can these be resolved experimentally?

Parent boronic acids may form anhydrides in non-polar solvents, complicating solubility predictions. For pinacol esters:

- Use the Redlich–Kister equation to model solubility in polar solvents, as it accounts for deviations from ideal behavior better than Wilson or NRTL models (SD <5% vs. experimental) .

- Perform controlled calorimetry (DSC/TGA) to detect anhydride intermediates during solubility studies .

- Compare experimental and calculated activity coefficients to identify solvent-specific anomalies .

Q. In cross-coupling reactions, why does this boronic ester underperform compared to boroxines, and how can reactivity be enhanced?

Evidence suggests pinacol esters may generate phenolic byproducts via slow transesterification, reducing coupling efficiency . To mitigate:

Q. How can ROS-triggered release systems leveraging this compound be designed for controlled drug delivery?

The boronic ester’s oxidation by H₂O₂ or ROS enables stimuli-responsive release:

- Nanoparticle Design: Encapsulate drugs (e.g., antibiotics) in micelles with PEG-boronic ester copolymers. ROS exposure cleaves the ester, releasing the payload (Fig. 5 in ).

- Real-Time Monitoring: Incorporate fluorogenic probes (e.g., naphthalimide) to track release kinetics via fluorescence recovery upon ROS activation .

- LogD Optimization: Modify substituents (e.g., trifluoromethoxy) to balance hydrophobicity and ROS sensitivity .

Data Contradiction Analysis

Q. Conflicting reports note solubility in chloroform ranges from 120–180 mg/mL. What factors contribute to this variability?

Discrepancies arise from:

- Purity: Commercial samples often contain 5–10% free boronic acid, reducing apparent solubility .

- Temperature: Solubility increases by ~15% per 10°C rise (e.g., 25°C vs. 40°C) .

- Measurement Method: Static (saturated slurry) vs. dynamic (heating/cooling cycles) methods yield ±10% differences .

Methodological Tables

Table 1. Solubility of Pinacol Esters in Common Solvents (25°C)

| Solvent | Polarity Index | Solubility (mg/mL) | Model Accuracy (Redlich–Kister SD) |

|---|---|---|---|

| Chloroform | 4.1 | 150 ± 20 | ±3.2% |

| Acetone | 5.1 | 135 ± 15 | ±4.1% |

| Cyclohexane | 0.2 | 12 ± 3 | ±8.5% |

| 3-Pentanone | 4.7 | 120 ± 10 | ±2.9% |

| Data compiled from . |

Table 2. Reaction Yield Comparison in Suzuki-Miyaura Coupling

| Boron Source | Yield (%) | Byproduct Formation |

|---|---|---|

| Boroxine | 85–92 | <5% |

| Pinacol Ester (this compound) | 45–60 | 15–20% (phenolic) |

| Free Boronic Acid | 30–40 | 25–30% (anhydride) |

| Adapted from . |

Key Recommendations

- Prioritize chloroform/acetone for solubility-driven applications.

- Use pre-activation strategies (e.g., base treatment) to enhance cross-coupling efficiency.

- Validate stability and purity via multinuclear NMR (<sup>1</sup>H, <sup>11</sup>B, <sup>19</sup>F) before critical experiments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.